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An In-depth Technical Guide to the Physicochemical Properties of 4-
(Aminomethyl)tetrahydro-2H-pyran-4-ol

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a bifunctional chemical scaffold of significant
interest in modern medicinal chemistry. Possessing a constrained tetrahydropyran (THP) ring,
a primary amine, and a tertiary alcohol, this molecule offers a unique three-dimensional
architecture that is increasingly utilized in the design of sophisticated therapeutic agents. Its
structure is particularly valuable for creating compounds that target the central nervous system
(CNS) and various enzyme classes.[1] As a key intermediate, it has been instrumental in the
synthesis of selective inhibitors for critical targets like mTOR kinase and phosphodiesterase
10A (PDE10A), which are implicated in oncology and neurological disorders, respectively.[1]
This guide provides a senior application scientist's perspective on the core physicochemical
properties of this compound, detailing not just the what, but the why and how of their
determination. A thorough understanding and empirical validation of these properties are
paramount for any researcher aiming to leverage this scaffold in a drug discovery program, as
they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME)
profile, as well as its formulation potential.

Introduction: A Scaffold of Strategic Importance
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The journey of a small molecule from a laboratory concept to a clinical candidate is
fundamentally dictated by its physicochemical properties.[2][3][4] For 4-
(aminomethyl)tetrahydro-2H-pyran-4-ol, its value lies in the strategic combination of its
structural motifs:

e The Tetrahydropyran (THP) Ring: This saturated heterocyclic ring acts as a rigid, non-
aromatic spacer. Unlike more flexible aliphatic chains, its constrained conformation can
enhance binding affinity and selectivity for a biological target by reducing the entropic penalty
upon binding. Furthermore, the ether linkage within the THP ring can act as a hydrogen bond
acceptor and often improves metabolic stability compared to more labile functionalities.

o The Aminomethyl Group: The primary amine is a critical functional handle. As a base, it is
typically protonated at physiological pH, rendering the molecule more water-soluble and
providing a key interaction point (e.g., salt bridge formation) for binding to acidic residues in
a protein's active site.

e The Tertiary Alcohol: The hydroxyl group further enhances hydrophilicity and provides an
additional hydrogen bond donor/acceptor site. Its presence on the same carbon as the
aminomethyl group creates a quaternary center, which can impart specific steric and
electronic properties to the molecule.

This unique combination makes the compound a valuable building block for introducing polarity
and specific 3D geometry into larger molecules, ultimately influencing their pharmacokinetic
and pharmacodynamic profiles.[1]

Core Physicochemical Properties: A Data-Centric
Overview

Accurate physicochemical data is the foundation of any successful drug discovery campaign.[5]
While comprehensive experimental data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is not
extensively published, the table below summarizes known identifiers and highlights the key
parameters that must be determined experimentally.
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Value

Significance in

Property Value (Free Base) (Hydrochloride .
Drug Discovery
Salt)
Unique chemical
identifier for
CAS Number 783303-73-1[6] 666261-01-4[1]

substance registration

and literature search.

Molecular Formula

CeH13NO2[6]

CeH14CINO2

Defines the elemental
composition and exact

mass.

Impacts diffusion

rates, membrane

Molecular Weight 131.17 g/mol [6] 167.63 g/mol [1] permeability, and
ligand efficiency
metrics.

Governs the ionization
Data not available; Data not available; state at physiological
pKa requires experimental requires experimental pH, impacting

determination.

determination.

solubility, permeability,

and target binding.

LogP / LogD7.4

Data not available;
requires experimental

determination.

Data not available;
requires experimental
determination.

Measures lipophilicity,
a key predictor of
membrane
permeability, protein
binding, and metabolic

clearance.

Aqueous Solubility

Data not available;
requires experimental

determination.

Expected to be higher

than the free base.[1]

Crucial for drug
absorption,
formulation, and
ensuring reliable
concentration in

biological assays.[7]
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Experimental Determination of Key
Physicochemical Parameters

The absence of published experimental data necessitates a rigorous, in-house characterization
of this scaffold. The following sections describe the standard, field-proven protocols for
determining the most critical physicochemical properties.

pKa Determination: Understanding lonization

The pKa value dictates the extent to which the primary amine is protonated at a given pH. This
is arguably the most critical parameter, as the charge state of a molecule profoundly affects its
interactions with biological systems.

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa
determination. It provides a direct measure of the compound's buffering capacity as a function
of pH by tracking the amount of acid or base needed to effect a change in proton concentration.
This method is robust, highly accurate, and directly measures the thermodynamic equilibrium.

Step-by-Step Protocol: Potentiometric Titration

o Preparation: Accurately weigh ~5-10 mg of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol and
dissolve in a known volume (e.g., 50 mL) of deionized, CO2-free water or a suitable co-
solvent/water mixture if solubility is limited.

 Acidification: Add a stoichiometric excess of standardized HCI (e.g., 0.1 M) to ensure the
amine is fully protonated at the start of the titration.

 Titration Setup: Place the solution in a thermostatted vessel (25°C or 37°C) with constant
stirring. Immerse a calibrated pH electrode and the tip of a precision burette containing a
standardized titrant (e.g., 0.1 M NaOH).

» Data Collection: Add the NaOH titrant in small, precise increments. Record the pH value
after each addition, allowing the reading to stabilize. Collect data points with higher
frequency near the equivalence point, where the pH changes most rapidly.

e Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a
titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the
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protonated amine has been neutralized.[8] This point corresponds to the inflection point on
the sigmoid curve.

Preparation Titration Analysis
Accurately weigh Dissolve in Acidify with Titrate with Record pH vs. Plot pH vs. Identify half- Determine pKa
compound CO2-free water standard HCI standard NaOH volume of titrant Volume equivalence point (pH at half-equiv.)

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane
Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a primary determinant of its ability to cross
biological membranes. It is measured as the partition coefficient (P) between an organic phase
(typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral
species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4), accounting for both
neutral and ionized forms.

Causality Behind Experimental Choice: The "shake-flask" method is the traditional and most
direct method for determining LogP.[9] It physically measures the equilibrium distribution of the
compound between two immiscible phases, providing a direct thermodynamic value.

Step-by-Step Protocol: Shake-Flask Method for LogD7.4

o Phase Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol.
Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures the two phases are in
equilibrium before the experiment begins.

o Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a
known concentration.
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Partitioning: In a separation funnel or vial, combine a known volume of the aqueous sample
solution with an equal volume of the pre-saturated n-octanol.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the
compound to partition between the two phases and reach equilibrium.

Phase Separation: Allow the mixture to stand until the two phases have clearly separated.
Centrifugation can be used to accelerate this process.

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the
concentration of the compound remaining in the aqueous phase using a suitable analytical
technique (e.g., HPLC-UV or LC-MS).

Calculation: The concentration in the octanol phase is determined by mass balance.
Calculate LogD7.4 using the formula: LogDz.4 = log1io ( [Concentration]o.tanol /
[Concentration]agueous ).[10]
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Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

A compound must be in solution to be absorbed and to interact with its target. Low aqueous
solubility is a major cause of failure in drug development.[7] Thermodynamic solubility, the
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concentration of a saturated solution at equilibrium, is the most relevant measure for predicting
in vivo behavior.

Causality Behind Experimental Choice: The shake-flask method for solubility is considered the
"gold standard" because it measures the true thermodynamic equilibrium of the solid-state
material with the solution.[7] This is crucial as it accounts for the energy required to break the
crystal lattice, a factor ignored by kinetic methods that start from a DMSO stock.

Step-by-Step Protocol: Thermodynamic (Equilibrium) Solubility

» Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4) to
construct a pH-solubility profile.

o Sample Addition: Add an excess amount of the solid compound to a vial containing a known
volume of each buffer. The presence of undissolved solid at the end of the experiment is
essential to ensure saturation.

o Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)
for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

o Separation of Solid: Separate the undissolved solid from the solution. This is a critical step;
filtration through a low-binding filter (e.g., 0.22 um PVDF) or high-speed centrifugation are
common methods.

« Quantification: Dilute the resulting clear supernatant and determine the concentration of the
dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a
standard curve.

e Reporting: The measured concentration is the thermodynamic solubility at that specific pH
and temperature.
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Caption: Workflow for thermodynamic solubility determination.

Implications for Drug Development

Based on its structure, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is expected to be a polar,
basic compound.

o Expected Properties: The presence of both a primary amine and a tertiary alcohol suggests it
will be highly hydrophilic, likely resulting in a negative LogP value. The primary amine is
expected to have a pKa in the range of 9-10, meaning it will be almost fully protonated and
positively charged at physiological pH 7.4.

o ADME Consequences:

o Absorption: High polarity and charge may limit passive diffusion across the gut wall.
However, its good aqueous solubility will ensure it dissolves readily.

o Distribution: The low lipophilicity might hinder its ability to cross the blood-brain barrier
unless an active transport mechanism is involved. Its distribution will likely be confined to
the systemic circulation and tissues with higher aqueous content.

o Metabolism & Excretion: The THP ring is generally stable. The primary amine and alcohol
provide sites for Phase Il conjugation reactions (e.g., glucuronidation). The high water
solubility will favor renal excretion.

These predicted properties make the scaffold ideal for designing drugs that require good water
solubility for intravenous formulation or for targeting extracellular proteins. When incorporated
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into a larger molecule, these inherent characteristics must be balanced by adding more
lipophilic moieties to achieve the desired overall ADME profile for a specific therapeutic goal.

Conclusion

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a chemical building block with immense
potential, offering a pre-validated scaffold that combines metabolic stability, polarity, and
precise three-dimensional structure. However, its effective use in drug discovery is entirely
dependent on the accurate and empirical determination of its core physicochemical properties:
pKa, LogD, and aqueous solubility. The protocols and rationale outlined in this guide provide
the necessary framework for researchers to generate this critical data, thereby enabling
informed decisions in lead optimization and transforming this promising intermediate into the
next generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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